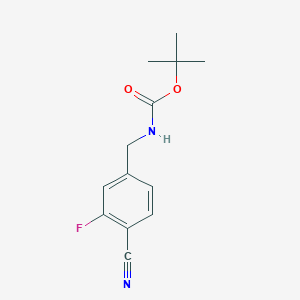

Tert-butyl 4-cyano-3-fluorobenzylcarbamate

Vue d'ensemble

Description

Tert-butyl 4-cyano-3-fluorobenzylcarbamate: is an organic compound with the molecular formula C13H15FN2O2 . It is a white to yellow solid at room temperature and is used primarily in chemical research and synthesis . The compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure.

Méthodes De Préparation

The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-3-fluorobenzylamine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine to facilitate the reaction.

Procedure: The 4-cyano-3-fluorobenzylamine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Analyse Des Réactions Chimiques

Tert-butyl 4-cyano-3-fluorobenzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluorine groups.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

Tert-butyl 4-cyano-3-fluorobenzylcarbamate has been investigated for its potential as an anticancer agent. The compound's structural features allow it to interact with biological targets effectively, leading to cytotoxic effects on cancer cells. Research indicates that modifications to the compound can enhance its efficacy and selectivity against specific cancer types.

Case Study: Synthesis and Activity

A study synthesized various derivatives of this compound, evaluating their biological activity against cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, highlighting the compound's potential as a lead in drug development .

Bioorthogonal Chemistry

Click Chemistry Applications

The compound is utilized in bioorthogonal reactions, particularly in click chemistry, which allows for selective labeling of biomolecules in living systems without interfering with native biochemical processes. Its reactivity with trans-cyclooctene (TCO) has been extensively studied, providing insights into its kinetics and effectiveness in bioconjugation strategies.

Kinetic Studies

Investigations into the second-order rate constants for the reaction between this compound and TCO revealed high intrinsic reactivity, making it suitable for applications in rapid bioconjugation and drug delivery systems. The findings suggest that this compound can be effectively used for labeling proteins and other biomolecules in vivo .

Molecular Imaging

Positron Emission Tomography (PET)

The incorporation of this compound in PET imaging protocols has been explored due to its favorable radiochemical properties. The ability to label this compound with fluorine-18 enhances its utility in non-invasive imaging techniques, allowing for improved visualization of tumors and other biological processes.

Case Study: Imaging Efficacy

A preclinical study demonstrated the use of fluorine-18-labeled derivatives of this compound in PET imaging. The results indicated a significant increase in target-to-background ratios, facilitating better detection of malignant tissues compared to traditional imaging agents .

Mécanisme D'action

The mechanism of action of tert-butyl 4-cyano-3-fluorobenzylcarbamate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be compared with similar compounds such as:

Tert-butyl 4-cyano-3-chlorobenzylcarbamate: Similar structure but with a chlorine atom instead of fluorine.

Tert-butyl 4-cyano-3-bromobenzylcarbamate: Similar structure but with a bromine atom instead of fluorine.

Tert-butyl 4-cyano-3-iodobenzylcarbamate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .

Activité Biologique

Tert-butyl 4-cyano-3-fluorobenzylcarbamate (CAS Number: 229623-55-6) is an organic compound with significant potential in biochemical research and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms, and comparative studies with similar compounds.

- Molecular Formula : C13H15FN2O2

- Molecular Weight : 250.27 g/mol

- Appearance : White to yellow solid

- Purity : Approximately 95%

The compound features a tert-butyl group, a cyano group, and a fluorinated benzyl moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyano-3-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane under controlled conditions to yield high-purity products.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It may modulate receptor activities, influencing signal transduction pathways and metabolic processes.

Biological Activity

Research indicates that this compound is utilized in various biochemical assays to evaluate enzyme activity and protein interactions. Its potential applications extend to:

- Medicinal Chemistry : Investigated for developing enzyme inhibitors and receptor modulators.

- Chemical Synthesis : Serves as an intermediate for synthesizing complex organic molecules.

Case Studies

-

Enzyme Inhibition Studies :

- In studies involving various enzymes, this compound demonstrated significant inhibitory effects on specific targets, suggesting its potential as a lead compound for drug development.

-

Protein Interaction Assays :

- The compound has been employed in assays to study protein-ligand interactions, providing insights into its binding affinities and specificity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-cyano-3-chlorobenzylcarbamate | Chlorine instead of fluorine | Different reactivity due to halogen substitution |

| Tert-butyl 4-cyano-3-bromobenzylcarbamate | Bromine instead of fluorine | Varying lipophilicity and biological activity |

| Tert-butyl 4-cyanobenzoate | Ester instead of carbamate | Different solubility properties |

The presence of the fluorine atom in this compound significantly influences its chemical behavior and biological activity compared to its analogs.

Propriétés

IUPAC Name |

tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPIQTLYLUDUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448142 | |

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229623-55-6 | |

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.